![molecular formula C16H19FN2O B5781811 2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, commonly known as FDDNP, is a small molecule that has gained significant attention in the field of neuroscience research. FDDNP is a radioligand that binds to amyloid plaques and neurofibrillary tangles, which are the hallmarks of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
FDDNP binds to amyloid plaques and neurofibrillary tangles in the brain through a non-covalent interaction. The binding of FDDNP to these pathological structures allows for their visualization and quantification using positron emission tomography (PET) imaging. FDDNP has been shown to have high affinity and specificity for amyloid plaques and neurofibrillary tangles, making it a valuable tool for studying the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
FDDNP has no known biochemical or physiological effects on the body. It is a radioligand that is used solely for imaging purposes in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FDDNP is its high affinity and specificity for amyloid plaques and neurofibrillary tangles. This allows for the accurate quantification and visualization of these pathological structures in vivo. FDDNP is also relatively easy to synthesize and has a relatively long half-life, allowing for prolonged imaging sessions. However, one of the major limitations of FDDNP is its high cost, which can limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the use of FDDNP in scientific research. One area of interest is the use of FDDNP in the early detection and diagnosis of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of new radioligands that have higher affinity and specificity for amyloid plaques and neurofibrillary tangles. Additionally, FDDNP may have potential applications in the development of new therapies for Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of FDDNP involves a multistep process that includes the reaction of 2-fluoroaniline with 2,4-pentanedione, followed by the reaction of the resulting intermediate with 2,3-dimethylpyridine. The final product is obtained after purification by chromatography. The synthesis method of FDDNP has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
FDDNP has been extensively used in scientific research to study the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. FDDNP binds to amyloid plaques and neurofibrillary tangles in the brain, allowing researchers to visualize and quantify the extent of these pathological changes in vivo. FDDNP has also been used to study the distribution and accumulation of amyloid plaques and neurofibrillary tangles in animal models of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-5-3-4-6-12(11)17/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQRXRJMEDYUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

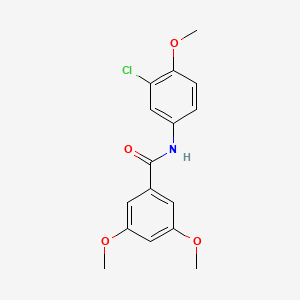
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)
![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)
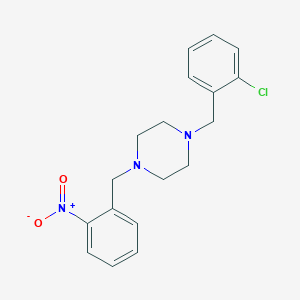
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
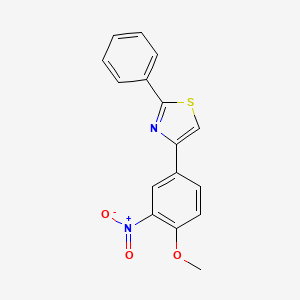
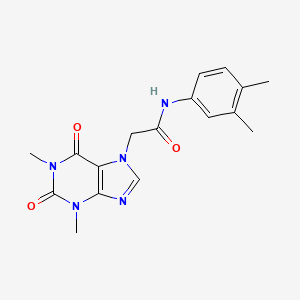
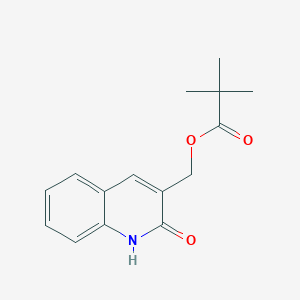

![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
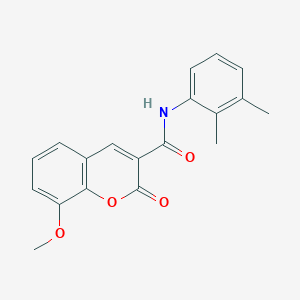
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)